molecular formula C8H11ClN2O B14861238 2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine CAS No. 764708-26-1

2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine

Cat. No.: B14861238
CAS No.: 764708-26-1
M. Wt: 186.64 g/mol
InChI Key: KKJHKPHSGHUGHZ-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methoxy group attached to a pyridine ring, along with an ethanamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine typically involves the reaction of 2-chloro-6-methoxypyridine with an appropriate amine source. One common method is the nucleophilic substitution reaction where the chloro group is replaced by an ethanamine group. This reaction can be carried out under mild conditions using solvents like ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce dechlorinated derivatives .

Scientific Research Applications

2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Chloro-6-methoxypyridin-4-YL)ethanamine is unique due to the presence of the ethanamine side chain, which imparts distinct chemical and biological properties. This side chain allows for interactions with biological targets that are not possible with simpler pyridine derivatives .

Properties

CAS No.

764708-26-1

Molecular Formula

C8H11ClN2O

Molecular Weight

186.64 g/mol

IUPAC Name

2-(2-chloro-6-methoxypyridin-4-yl)ethanamine

InChI

InChI=1S/C8H11ClN2O/c1-12-8-5-6(2-3-10)4-7(9)11-8/h4-5H,2-3,10H2,1H3

InChI Key

KKJHKPHSGHUGHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CC(=C1)CCN)Cl

Origin of Product

United States

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